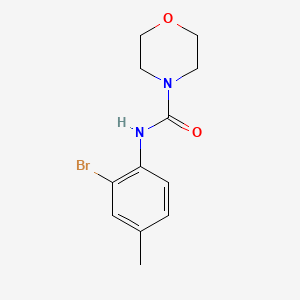
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPP is a white crystalline solid that belongs to the class of compounds known as pyrrolidinyl amides. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). IPP has been shown to have potential therapeutic applications in various fields, including cancer, pain management, and neurodegenerative disorders.
Mecanismo De Acción
IPP exerts its effects by inhibiting N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide, which is responsible for the breakdown of 2-AG. This leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors in the body. Activation of these receptors has been shown to have various therapeutic effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and improving cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. In cancer cells, IPP has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth by reducing the levels of pro-inflammatory cytokines and angiogenic factors. In animal models of neuropathic pain, IPP has been shown to reduce pain and inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of endocannabinoids. In animal models of Alzheimer's disease, IPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IPP in lab experiments is its potency and selectivity for N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one of the limitations of using IPP is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on IPP. One area of interest is the development of more potent and selective N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide inhibitors. Another area of interest is the development of formulations that improve the solubility and bioavailability of IPP. Additionally, further studies are needed to explore the potential therapeutic applications of IPP in various fields, including cancer, pain management, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of IPP involves the reaction of 2-iodoaniline with 2-bromo-2-methylpropanoic acid in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with pyrrolidine in the presence of a reducing agent to yield IPP.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential therapeutic applications. In cancer research, IPP has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management, IPP has been shown to reduce pain and inflammation in animal models of neuropathic pain. In neurodegenerative disorders, IPP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)12-7-3-4-8-13(12)15-14(17)16-9-5-6-10-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNUQDPAUTBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)


![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)




